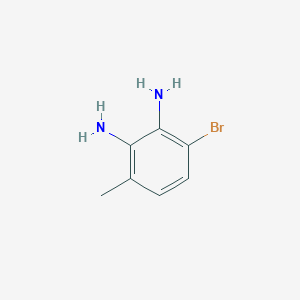
Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate
Übersicht
Beschreibung
“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1314319-01-1 . Its IUPAC name is 1-(tert-butyl) 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate . The molecular weight of this compound is 291.77 .
Molecular Structure Analysis
The InChI code for “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is 1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is stored in a refrigerator . The country of origin is the US . The shipping temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Building Block in Organic Synthesis
“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is an organic compound widely used as a building block and reagent in synthesizing other organic compounds . It’s a key component in the production of various drugs .
Anticancer Applications
Piperidine derivatives, which include “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate”, have been utilized in anticancer research. They show promising results in inhibiting the proliferation and metastasis of various types of cancers .
Antimicrobial Applications
Piperidine derivatives also exhibit antimicrobial properties. They can be used in the development of new antimicrobial agents, providing a potential solution to the growing problem of antibiotic resistance .
Analgesic Applications
The piperidine nucleus is a common feature in many analgesic drugs. Compounds with a piperidine moiety, like “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate”, may have potential applications in pain management .
Anti-inflammatory Applications
Piperidine derivatives have been found to exhibit anti-inflammatory effects. They could be used in the development of drugs for treating various inflammatory conditions .
Antipsychotic Applications
Compounds with a piperidine moiety have been used in the development of antipsychotic drugs. They could potentially be used in the treatment of various psychiatric disorders .
Safety and Hazards
The safety information for “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word is “Warning” and the pictograms include GHS07 .
Wirkmechanismus
Target of Action
Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate is a complex organic compound It’s often used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
As an intermediate, its role in the final active compound can vary widely depending on the specific synthesis pathway and the final compound being synthesized .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it may be involved in a variety of biochemical pathways depending on the final compound being synthesized .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound being synthesized .
Action Environment
Like many chemical compounds, its stability could be affected by factors such as temperature, ph, and exposure to light .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPUEKMFNKEXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





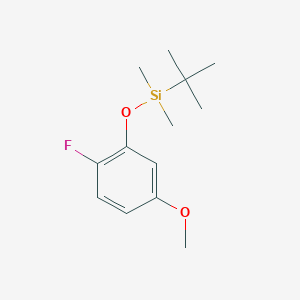



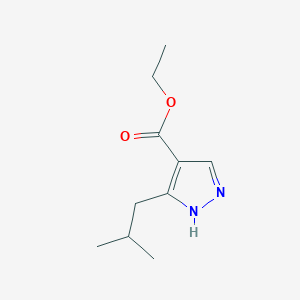
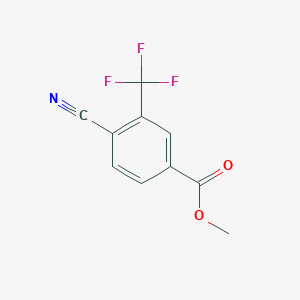
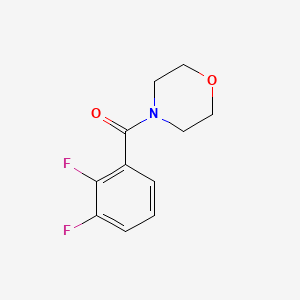
![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)
